molecular formula C5H11NO3 B163969 (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid CAS No. 127060-92-8

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Cat. No.: B163969
CAS No.: 127060-92-8
M. Wt: 133.15 g/mol
InChI Key: NWZTXAMTDLRLFP-WVZVXSGGSA-N
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Description

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . This method ensures the production of enantiopure precursors necessary for further applications.

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis using strains of Yarrowia lipolytica. These strains are cultivated in media with n-alkanes and raw glycerol, achieving high yields under optimal aeration conditions . The compound is then isolated through selective adsorption on activated carbon and recovered with methanol .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, influencing metabolic pathways and cellular functions. The compound’s stereochemistry is crucial for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its role in metabolic pathways make it a valuable compound in various scientific fields.

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZTXAMTDLRLFP-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428241
Record name (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127060-92-8
Record name (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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